molecular formula C9H6BrClS B075638 3-(Bromomethyl)-5-chlorobenzo[b]thiophene CAS No. 1198-51-2

3-(Bromomethyl)-5-chlorobenzo[b]thiophene

Cat. No.: B075638
CAS No.: 1198-51-2
M. Wt: 261.57 g/mol
InChI Key: FKQSFVITUNJLCY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chlorobenzo[b]thiophene is an organosulfur compound that features a thiophene ring fused to a benzene ring, with bromomethyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene typically involves the bromination of 5-chlorobenzo[b]thiophene. One common method is as follows:

    Starting Material: 5-chlorobenzo[b]thiophene.

    Bromination: The compound is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group attached to the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chlorobenzo[b]thiophene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the dechlorinated thiophene derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is used as a building block for more complex molecules. Its bromomethyl group is particularly useful for introducing various functional groups through nucleophilic substitution reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the synthesis of bioactive molecules.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties. These materials are used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored through further research.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzo[b]thiophene: Lacks the chloro substituent, making it less versatile in certain synthetic applications.

    5-Chlorobenzo[b]thiophene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-5-bromobenzo[b]thiophene: Similar but with reversed positions of the bromine and chlorine atoms, which can affect reactivity and selectivity in chemical reactions.

Uniqueness

3-(Bromomethyl)-5-chlorobenzo[b]thiophene is unique due to the presence of both bromomethyl and chloro substituents, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

3-(bromomethyl)-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSFVITUNJLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381577
Record name 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-51-2
Record name 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
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Synthesis routes and methods I

Procedure details

Using the general procedure of Example 1, Method A, (iv), replacing ethyl-5-chloro-3-methylbenzo[b]thiophene-2-carboxylate with 5-chloro-3-methylbenzo[b]thiophene gave 2.78 g (57%) of 3-bromomethyl-5-chlorobenzo[b]thiophene: mp 126°-128° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

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CCOC(=O)c1sc2ccc(Cl)cc2c1CBr
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Synthesis routes and methods IV

Procedure details

Reaction of chloroacetone with 4-chlorothiophenol gave (4-chlorophenyl)thiomethyl methyl ketone, which was cyclized by reaction with polyphosphoric acid to 5-chloro-3-methylbenzothiophene. Bromination of the latter compound by photochemical reaction with N-bromosuccinimide provided 5-chloro-3-bromomethylbenzothiophene, which was reacted with sodium cyanide to give 5-chloro-3-cyanomethylbenzothiophene. The latter compound was hydrolyzed and esterified to give methyl α-(5-chloro-3-benzothienyl)acetate. Reaction of the ester with sodium methoxide and n-butyl nitrite afforded methyl α-hydroxyimino-α-(5-chloro-3-benzothienyl)acetate. Reduction of the oxime by reaction with zinc and formic acid and subsequent reaction with di-tert.-butyl carbonate gave N-tert.-butoxycarbonyl-(5-chloro-3-benzothienyl)glycine. NMR (CDCl3): δ 1.1-1.5 (broad s, 9H); δ 5.4-5.7 (broad s, 1H); δ 7.2-8.0 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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